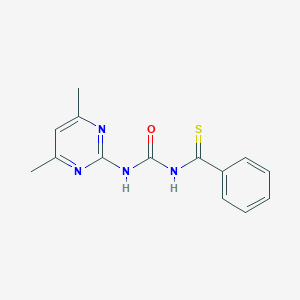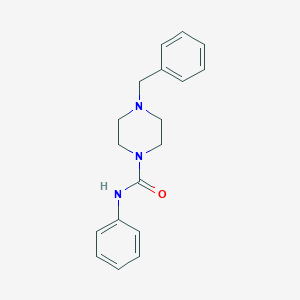
N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea, also known as Benthiocarb, is a widely used herbicide that belongs to the class of carbamate pesticides. It is a white crystalline solid that is soluble in water and has a molecular formula of C12H13N3O2S. Benthiocarb is widely used in agriculture and horticulture to control weeds and grasses in crops such as rice, wheat, and corn.
作用機序
N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea inhibits the activity of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic levels of intermediate metabolites, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea has been shown to have low toxicity to mammals and birds, and is considered to be relatively safe for use in agricultural settings. However, it can be toxic to aquatic organisms and should be used with caution in areas near water sources.
実験室実験の利点と制限
N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea is a widely used herbicide that has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and has a low toxicity to mammals and birds. However, its toxicity to aquatic organisms and potential environmental impact should be taken into consideration when using it in lab experiments.
将来の方向性
There are several areas of research that could be explored in the future regarding N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea. These include:
1. Development of new formulations of N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea that are more effective and have a lower environmental impact.
2. Investigation of the potential use of N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea in combination with other herbicides to improve efficacy and reduce the risk of resistance development.
3. Exploration of the potential use of N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea in other applications, such as the treatment of fungal infections.
4. Investigation of the potential impact of N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea on non-target organisms, such as bees and other pollinators.
5. Development of new methods for the synthesis of N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea that are more efficient and environmentally friendly.
合成法
N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea can be synthesized by the reaction of 4,6-dimethyl-2-pyrimidinamine with carbon disulfide to form 4,6-dimethyl-2-(methylthio)pyrimidine-5-amine. This intermediate is then reacted with benzoyl isocyanate to form N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea.
科学的研究の応用
N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds and grasses, including barnyardgrass, foxtail, and crabgrass. N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea is also used in combination with other herbicides to improve efficacy and reduce the risk of resistance development.
特性
分子式 |
C14H14N4OS |
|---|---|
分子量 |
286.35 g/mol |
IUPAC名 |
1-(benzenecarbonothioyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C14H14N4OS/c1-9-8-10(2)16-13(15-9)18-14(19)17-12(20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,16,17,18,19,20) |
InChIキー |
KBPZTBWPTBUXFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)NC(=S)C2=CC=CC=C2)C |
正規SMILES |
CC1=CC(=NC(=N1)NC(=O)NC(=S)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)
![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)


![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)
![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)




